molecular formula C15H22N4O4S B2687157 1-Cyclohexyl-3-[(4-methylphenyl)sulfonylcarbamoylamino]urea CAS No. 503431-53-6

1-Cyclohexyl-3-[(4-methylphenyl)sulfonylcarbamoylamino]urea

Cat. No. B2687157
CAS RN: 503431-53-6
M. Wt: 354.43
InChI Key: MBWICGAGPMUOCE-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[(4-methylphenyl)sulfonylcarbamoylamino]urea, commonly known as MCC-950, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MCC-950 is a potent inhibitor of the NLRP3 inflammasome, which is a multi-protein complex that plays a crucial role in the activation of the inflammatory response.

Scientific Research Applications

Structural Studies and Chemical Properties

  • The structure and chemical properties of cyclohexyl-1 [(cycloheptylamino-4 pyridyl-3)sulfonyl]-3 urea and its derivatives have been extensively studied, revealing their potential as inhibitors in biochemical processes. The conformational attributes of these compounds allow for intramolecular hydrogen bonding, indicating their significance in the development of new inhibitors with long-lasting effects and differing pharmacokinetic properties (Dupont et al., 1991).

Neuroprotective and Anticonvulsant Activities

  • The neuroprotective and anticonvulsant activities of related sulfonylureas have been evaluated, showing significant efficacy in maximal electroshock seizure tests in mice. These findings suggest the therapeutic potential of these compounds in the treatment of epilepsy and related neurological conditions (Masereel et al., 1997).

Catalytic and Synthetic Applications

  • The catalytic activity of cyclohexanediamine derivatives in the synthesis of complex organic molecules has been highlighted, demonstrating their utility in facilitating intramolecular reactions and the efficient production of key intermediates in organic synthesis (Fuentes de Arriba et al., 2010).

Molecular Devices and Complexation Studies

  • Studies on the complexation of specific stilbenes with cyclodextrin derivatives have illustrated the potential of these complexes in the assembly of molecular devices, showcasing the innovative applications of such compounds in nanotechnology and materials science (Lock et al., 2004).

Asymmetric Synthesis and Drug Development

  • The role of cyclohexyl-1 [(4-methylphenyl)sulfonylcarbamoylamino]urea derivatives in asymmetric synthesis and drug development has been explored, with specific emphasis on the creation of enantioenriched compounds. This underscores the importance of such compounds in the development of new pharmaceuticals with enhanced efficacy and specificity (Gu & You, 2011).

properties

IUPAC Name

1-cyclohexyl-3-[(4-methylphenyl)sulfonylcarbamoylamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4S/c1-11-7-9-13(10-8-11)24(22,23)19-15(21)18-17-14(20)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,16,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWICGAGPMUOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NNC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Cyclohexylcarbamoyl)amino]-3-(4-methylbenzenesulfonyl)urea

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